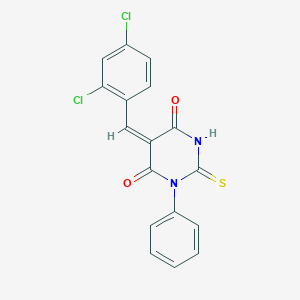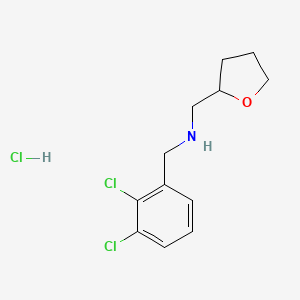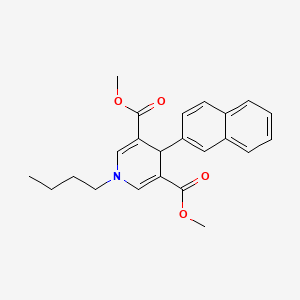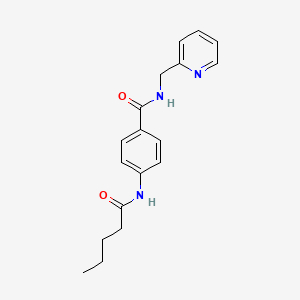![molecular formula C13H18N2O4S B4675721 3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4675721.png)
3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-[4-(4-Morpholinylsulfonyl)phenyl]propanamide often involves condensation reactions, cyclization, and the utilization of morpholine or morpholine derivatives as key intermediates. For instance, compounds with structural similarities have been synthesized through the condensation of chloro-isocyanato-benzene derivatives with morpholine, followed by cyclization with hydrazine hydrate (Ji et al., 2018). Such methodologies underscore the versatility and reactivity of the morpholine moiety in forming complex structures.
Molecular Structure Analysis
The molecular structure of related compounds showcases a range of interactions and geometric conformations, critical for understanding their biological and chemical behavior. X-ray crystallography has been instrumental in elucidating these structures, revealing the planarity of tetrazole rings and the spatial arrangement of substituents, which are pivotal for their activity (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 3-[4-(4-Morpholinylsulfonyl)phenyl]propanamide derivatives highlight the reactivity of morpholine sulfonamide groups. These compounds participate in various chemical transformations, including annulations to form heterocycles, demonstrating their potential as intermediates in the synthesis of biologically active molecules (Yar et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of compounds bearing the 3-[4-(4-Morpholinylsulfonyl)phenyl]propanamide motif are influenced by their molecular structure. For example, the presence of sulfonate and carboxylate groups enhances solubility and stability, facilitating their application in various mediums and under different environmental conditions (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and biological activity, are significantly impacted by the structural features of these compounds. Their ability to interact with biological targets, such as enzymes and receptors, is often a result of specific functional groups and the overall three-dimensional configuration, which can be optimized for desired activities, including antimicrobial and anticancer properties (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c14-13(16)6-3-11-1-4-12(5-2-11)20(17,18)15-7-9-19-10-8-15/h1-2,4-5H,3,6-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUKXIUASYIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholin-4-ylsulfonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)

![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)

![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4675688.png)
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4675707.png)

![N-1-adamantyl-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4675716.png)
![methyl 4-(4-fluorophenyl)-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4675732.png)